1400W dihydrochloride 1400W dihydrochloride 1400W is a potent, selective inhibitor of iNOS. Using purified human iNOS, nNOS, and eNOS, 1400W exhibits Ki values of 7 nM, 2 µM, and 50 µM, respectively. In rat aortic rings it is at least 1,000-fold more potent against iNOS compared to eNOS. In mice bearing a murine mammary carcinoma, continuous infusion of 1400W at a rate of 10 mg/kg for 6 days decreased tumor weight approximately 50% compared to controls.
1400W dihydrochloride is a potent and selective inhibitor of human inducible NO synthase with Ki values of 7 nM.
Brand Name: Vulcanchem
CAS No.: 214358-33-5
VCID: VC0007044
InChI: InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H
SMILES: CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl
Molecular Formula: C₁₀H₁₇Cl₂N₃
Molecular Weight: 250.17 g/mol

1400W dihydrochloride

CAS No.: 214358-33-5

Cat. No.: VC0007044

Molecular Formula: C₁₀H₁₇Cl₂N₃

Molecular Weight: 250.17 g/mol

* For research use only. Not for human or veterinary use.

1400W dihydrochloride - 214358-33-5

CAS No. 214358-33-5
Molecular Formula C₁₀H₁₇Cl₂N₃
Molecular Weight 250.17 g/mol
IUPAC Name N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride
Standard InChI InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H
Standard InChI Key WDJHSQZCZGPGAA-UHFFFAOYSA-N
SMILES CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl
Canonical SMILES CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl

Chemical and Structural Properties

Molecular Characteristics

1400W dihydrochloride, chemically designated as N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride , is a synthetic small molecule characterized by a benzyl-acetamidine backbone. The dihydrochloride salt enhances its solubility in aqueous buffers (>10 mg/mL) , though stability in such solutions is limited, necessitating fresh preparation for experimental use . The compound’s three-dimensional structure features a planar acetamidine group that facilitates interaction with the iNOS active site, while the aminomethylbenzyl moiety contributes to its selectivity .

Table 1: Key Chemical Properties of 1400W Dihydrochloride

PropertyValueSource
Molecular FormulaC10H15N32HCl\text{C}_{10}\text{H}_{15}\text{N}_{3} \cdot 2\text{HCl}
Molecular Weight250.2 g/mol
Solubility (Aqueous)>10 mg/mL
Storage Conditions-20°C

Mechanism of Action

Inhibition of Inducible Nitric Oxide Synthase

1400W dihydrochloride operates as a slow, tight-binding inhibitor of iNOS, with a KdK_d of 7 nM . Inhibition is NADPH-dependent, and the compound exhibits irreversible or extremely slow reversibility, as evidenced by the lack of iNOS activity recovery 2 hours post-treatment . Kinetic studies reveal a maximal rate constant (kinactk_{\text{inact}}) of 0.028 s1^{-1} , suggesting a time-dependent inactivation mechanism.

Selectivity Profile

The compound’s selectivity for iNOS over other isoforms is striking. In vitro assays demonstrate a 5,000-fold preference for iNOS over eNOS and a 1,000-fold potency advantage in rat aortic ring studies . Competitive inhibition assays report KiK_i values of 2 µM for nNOS and 50 µM for eNOS, underscoring its specificity . This selectivity is critical for minimizing off-target effects in vivo, particularly in cardiovascular contexts where eNOS activity is essential for vasodilation.

Table 2: Inhibition Constants of 1400W Dihydrochloride

NOS IsoformKiK_i or KdK_dSelectivity (vs. iNOS)Source
iNOS7 nM
nNOS2 µM285-fold
eNOS50 µM7,142-fold

Pharmacological Effects

Anti-Inflammatory and Immunomodulatory Actions

In a rat model of endotoxin-induced vascular injury, 1400W dihydrochloride reduced iNOS-mediated microvascular damage by >50-fold compared to eNOS . The compound also attenuated colonic inflammation in vivo by inhibiting iNOS-driven leukocyte infiltration and epithelial apoptosis . These effects correlate with diminished NO production, which exacerbates tissue injury through peroxynitrite formation .

Neuroprotection

Cerebral ischemia models reveal that 1400W dihydrochloride decreases neuronal death by 40–60% when administered during oxygen-glucose deprivation . The inhibition of iNOS prevents glutamate excitotoxicity and mitochondrial dysfunction, preserving ATP levels and reducing infarct volume . Additionally, the compound exhibits analgesic properties in mechanical and thermal pain models, likely via suppression of spinal microglial iNOS activity .

Antitumor Activity

Continuous infusion of 1400W dihydrochloride (5 mg/kg/day) in mice bearing mammary carcinomas reduced tumor weight by 50% . This antitumor effect is attributed to the suppression of iNOS-derived NO, which otherwise promotes angiogenesis and immunosuppression . Synergistic effects with chemotherapeutic agents have been proposed but require further validation .

Preclinical and Therapeutic Applications

Sepsis and Shock

In endotoxemic models, 1400W dihydrochloride ameliorates hypotension and organ failure by curtailing excessive NO production. A study by Garvey et al. (1997) demonstrated that the compound’s selectivity prevents the exacerbation of endothelial dysfunction seen with non-selective NOS inhibitors .

Neurodegenerative Diseases

The compound’s neuroprotective efficacy extends to epilepsy models, where it reduces seizure severity and hippocampal neurodegeneration by 30–40% . These findings position 1400W dihydrochloride as a candidate for adjunctive therapy in status epilepticus and traumatic brain injury.

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